molecular formula C24H24N2O4 B7709339 3,4-dimethoxy-N'-[(E)-(3-methylphenyl)methylidene]benzohydrazide

3,4-dimethoxy-N'-[(E)-(3-methylphenyl)methylidene]benzohydrazide

Cat. No. B7709339
M. Wt: 404.5 g/mol
InChI Key: BECQTJIJCFJVPX-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N'-[(E)-(3-methylphenyl)methylidene]benzohydrazide, also known as DMF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N'-[(E)-(3-methylphenyl)methylidene]benzohydrazide is not yet fully understood. However, it has been proposed that 3,4-dimethoxy-N'-[(E)-(3-methylphenyl)methylidene]benzohydrazide exerts its biological effects by modulating the activity of various signaling pathways, including the nuclear factor kappa B (NF-κB) pathway and the Nrf2 pathway. 3,4-dimethoxy-N'-[(E)-(3-methylphenyl)methylidene]benzohydrazide has also been shown to activate the antioxidant response element (ARE), leading to the upregulation of various antioxidant enzymes.
Biochemical and Physiological Effects:
3,4-dimethoxy-N'-[(E)-(3-methylphenyl)methylidene]benzohydrazide has been shown to exert various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and apoptosis. 3,4-dimethoxy-N'-[(E)-(3-methylphenyl)methylidene]benzohydrazide has also been shown to enhance the production of various neurotrophic factors, leading to the promotion of neuronal survival and regeneration. Additionally, 3,4-dimethoxy-N'-[(E)-(3-methylphenyl)methylidene]benzohydrazide has been shown to modulate the gut microbiota, leading to the improvement of various gastrointestinal disorders.

Advantages and Limitations for Lab Experiments

3,4-dimethoxy-N'-[(E)-(3-methylphenyl)methylidene]benzohydrazide possesses several advantages for lab experiments, including its easy synthesis, low cost, and high stability. However, 3,4-dimethoxy-N'-[(E)-(3-methylphenyl)methylidene]benzohydrazide also possesses several limitations, including its potential toxicity and limited solubility in water. These limitations should be taken into consideration when designing experiments involving 3,4-dimethoxy-N'-[(E)-(3-methylphenyl)methylidene]benzohydrazide.

Future Directions

3,4-dimethoxy-N'-[(E)-(3-methylphenyl)methylidene]benzohydrazide is a promising compound with significant potential for various applications. Future research should focus on further elucidating the mechanism of action of 3,4-dimethoxy-N'-[(E)-(3-methylphenyl)methylidene]benzohydrazide, as well as exploring its potential applications in various fields, including neurodegenerative diseases, autoimmune diseases, and cancer. Additionally, the development of novel 3,4-dimethoxy-N'-[(E)-(3-methylphenyl)methylidene]benzohydrazide derivatives with improved solubility and reduced toxicity should be explored.

Synthesis Methods

3,4-dimethoxy-N'-[(E)-(3-methylphenyl)methylidene]benzohydrazide can be synthesized through a simple reaction between 3,4-dimethoxybenzohydrazide and 3-methylbenzaldehyde in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of 3,4-dimethoxy-N'-[(E)-(3-methylphenyl)methylidene]benzohydrazide as a yellow crystalline solid. The synthesis method of 3,4-dimethoxy-N'-[(E)-(3-methylphenyl)methylidene]benzohydrazide is relatively straightforward, making it a popular choice for scientific research.

Scientific Research Applications

3,4-dimethoxy-N'-[(E)-(3-methylphenyl)methylidene]benzohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 3,4-dimethoxy-N'-[(E)-(3-methylphenyl)methylidene]benzohydrazide has been shown to possess antimicrobial, anticancer, and anti-inflammatory properties. In material science, 3,4-dimethoxy-N'-[(E)-(3-methylphenyl)methylidene]benzohydrazide has been used as a precursor for the synthesis of various metal-organic frameworks and functional materials. In environmental science, 3,4-dimethoxy-N'-[(E)-(3-methylphenyl)methylidene]benzohydrazide has been used as a solvent for the extraction of heavy metals from contaminated soil and water.

properties

IUPAC Name

3,4-dimethoxy-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4/c1-17-4-6-19(7-5-17)16-30-21-11-8-18(9-12-21)15-25-26-24(27)20-10-13-22(28-2)23(14-20)29-3/h4-15H,16H2,1-3H3,(H,26,27)/b25-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECQTJIJCFJVPX-MFKUBSTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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